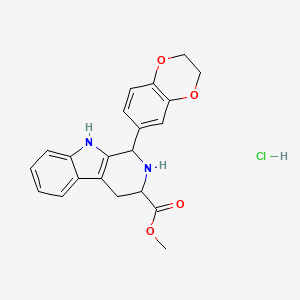

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Description

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a beta-carboline structure, making it a subject of study in medicinal chemistry and pharmacology.

Properties

Molecular Formula |

C21H21ClN2O4 |

|---|---|

Molecular Weight |

400.9 g/mol |

IUPAC Name |

methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H20N2O4.ClH/c1-25-21(24)16-11-14-13-4-2-3-5-15(13)22-20(14)19(23-16)12-6-7-17-18(10-12)27-9-8-26-17;/h2-7,10,16,19,22-23H,8-9,11H2,1H3;1H |

InChI Key |

JHDFKDZVGHGFCV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCCO4)NC5=CC=CC=C25.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multi-step organic reactions. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents like N,N-dimethylformamide (DMF) and lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include DMF, LiH, KMnO4, CrO3, NaBH4, and LiAlH4. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that beta-carboline derivatives exhibit anticancer activity. Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been studied for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines by modulating apoptotic pathways and disrupting cell cycle progression.

Neuroprotective Effects

The compound has shown promise in neuropharmacology as a neuroprotective agent. It appears to exert protective effects against neurotoxic agents and may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may enhance cognitive function by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Neuropharmacology

Dopamine Receptor Modulation

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been investigated for its interaction with dopamine receptors. Its structural similarity to known dopamine agonists suggests it could be a candidate for further research into treatments for conditions like schizophrenia and depression.

Serotonergic Activity

The compound also shows potential as a serotonergic agent. Preliminary studies indicate that it may influence serotonin receptor activity, which could have implications for mood regulation and anxiety disorders.

Chemical Probes in Biological Studies

Biological Activity Assessment

In biochemical assays, methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate serves as a valuable chemical probe to assess biological activity related to various signaling pathways. Its unique structure allows for the exploration of interactions with different biological targets.

Structure-Activity Relationship Studies

Researchers utilize this compound to study structure-activity relationships (SAR) within beta-carboline derivatives. By modifying functional groups on the molecule and observing changes in activity, scientists can derive insights into the mechanisms of action and optimize compounds for therapeutic use.

Data Tables

| Application Area | Key Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation |

| Neuroprotection | Protects against neurotoxicity; potential treatment for neurodegenerative diseases |

| Dopamine Modulation | Interaction with dopamine receptors; potential applications in schizophrenia treatment |

| Serotonergic Activity | Influences serotonin receptor activity; implications for mood regulation |

| Biological Probing | Serves as a chemical probe; useful in assessing biological activities and SAR studies |

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate significantly reduced the viability of breast cancer cells through apoptosis induction .

- Neuroprotective Mechanism : Research conducted at a leading neuroscience institute found that the compound protected dopaminergic neurons from oxidative stress-induced damage in vitro .

- Dopaminergic Activity : A pharmacological study highlighted its potential as a dopamine receptor agonist with implications for treating mood disorders .

Mechanism of Action

The mechanism of action of Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The benzodioxin moiety is known to interact with enzymes and receptors, potentially leading to anti-inflammatory, anti-cancer, and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3-dihydro-4H-chromen-4-one

Uniqueness

What sets Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl apart is its unique combination of the benzodioxin and beta-carboline structures. This dual functionality provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications .

Biological Activity

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride (referred to as Methyl β-carboline) is a compound of interest due to its potential biological activities. This compound belongs to the family of β-carbolines, which are known for their diverse pharmacological properties including neuroprotective effects, enzyme inhibition, and potential anticancer activities.

Chemical Structure and Properties

The chemical formula of Methyl β-carboline is with a molecular weight of approximately 273.31 g/mol. The structure features a benzodioxin moiety that may contribute to its biological activity.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from the benzodioxane structure. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxin have been screened against enzymes such as α-glucosidase and acetylcholinesterase. These studies suggest that similar β-carboline derivatives may exhibit significant inhibitory effects on these enzymes, which are relevant for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

2. Neuroprotective Effects

β-Carbolines are known for their interaction with central nervous system receptors. They can modulate neurotransmitter levels and exhibit neuroprotective properties. Research indicates that certain β-carboline derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases . The methylation of these compounds has been shown to enhance their neuroprotective effects .

3. Anticancer Activity

Studies on related β-carboline compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, γ-carbolines exhibit anticancer activities against cervical, lung, breast, skin, and kidney cancer cells . Methyl β-carboline's structural similarities suggest it may possess analogous properties warranting further investigation.

Case Studies

Several studies have evaluated the biological activity of β-carboline derivatives:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various β-carboline derivatives against human tumor cell lines including KB (cervical cancer) and A549 (lung cancer). The results indicated moderate cytotoxicity across different concentrations .

- Neuroprotective Mechanisms : Another research focused on the neuroprotective mechanisms of β-carbolines revealed their potential in preventing neuronal cell death through MAO inhibition and modulation of neurotransmitter systems .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing β-carboline derivatives with benzodioxin substituents?

- Methodology : The synthesis typically involves a Pictet–Spengler condensation between a substituted tryptophan ester (e.g., methyl ester) and an aldehyde (e.g., 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde). For example, analogous procedures involve dissolving reactants in chlorinated solvents (e.g., CHCl₃ or CH₂Cl₂) under inert atmospheres (N₂), followed by acid catalysis . Post-condensation, acylation or functionalization steps (e.g., chloroacetylation) may be employed using reagents like chloroacetyl chloride in the presence of NaHCO₃ to neutralize HCl byproducts . Crystallization from diethyl ether or similar solvents is common for purification .

Q. How is the structural integrity and purity of this compound validated in laboratory settings?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positioning and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 462 [M⁺]) verifies molecular weight .

- Elemental Analysis : Matches calculated vs. experimental values for C, H, N (e.g., C: 64.95% calc. vs. 65.00% observed) .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize by-products during β-carboline synthesis?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., CHCl₃) enhance reactivity while reducing side reactions .

- Temperature Control : Reactions at 0°C minimize decomposition of sensitive intermediates (e.g., chloroacetyl chloride addition) .

- Catalysis : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., TFA) accelerate cyclization steps .

- By-Product Analysis : LC-MS identifies impurities (e.g., unreacted aldehyde), guiding iterative optimization .

Q. How can computational modeling predict physicochemical properties of β-carboline derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulates solubility in solvents (e.g., CH₂Cl₂) based on logP values (e.g., logP = 3.91 for analogous compounds) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, leveraging PSA (e.g., 54.12 Ų) and molecular weight (e.g., 320.38 g/mol) .

Q. What approaches resolve contradictions in stereochemical outcomes during synthesis?

- Methodology :

- Chiral Chromatography : Separates enantiomers (e.g., using Chiralpak® columns) .

- X-ray Crystallography : Determines absolute configuration of crystalline intermediates .

- Kinetic vs. Thermodynamic Control : Varying reaction time/temperature selects for cis- or trans-isomers .

Q. How are structure–activity relationship (SAR) studies designed for β-carboline derivatives?

- Methodology :

- Substituent Variation : Modifying the benzodioxin moiety (e.g., electron-withdrawing groups) and monitoring bioactivity changes .

- Pharmacophore Mapping : Overlaying active/inactive analogs identifies critical binding features (e.g., hydrogen-bond acceptors) .

- In Silico Docking : Predicts interactions with targets (e.g., serotonin receptors) using AutoDock Vina .

Data Contradiction Analysis

Q. How are discrepancies in reported melting points or spectral data addressed?

- Methodology :

- Inter-Lab Validation : Cross-referencing data from independent studies (e.g., NMR chemical shifts in DMSO-d₆ vs. CDCl₃) .

- Batch Consistency : Repeating synthesis under identical conditions to assess reproducibility .

- Impurity Profiling : GC-MS detects trace solvents (e.g., residual diethyl ether) affecting physical properties .

Safety and Handling Protocols

Q. What safety precautions are critical during synthesis and handling?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .

- PPE : Nitrile gloves and goggles prevent skin/eye contact with chloroacetyl chloride .

- Spill Management : Neutralize acid spills with NaHCO₃ and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.